molecular formula C61H76N12O14S B062131 Dabcyl-YVADAPV-EDANS CAS No. 161877-70-9

Dabcyl-YVADAPV-EDANS

カタログ番号: B062131
CAS番号: 161877-70-9
分子量: 1233.4 g/mol
InChIキー: VOOSFUAACNZZDI-BSNYRHCXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dabcyl-YVADAPV-EDANS is a fluorogenic peptide substrate widely used to measure caspase-1-like protease activity, particularly interleukin-1β converting enzyme (ICE). Its structure includes a Dabcyl (4-(4-dimethylaminophenylazo)benzoyl) quencher and an EDANS (5-[(2-aminoethyl)amino]-naphthalene-1-sulfonic acid) fluorophore, linked by the peptide sequence YVADAPV (Tyr-Val-Ala-Asp-Ala-Pro-Val). Cleavage at the Asp-Ala bond by caspase-1 releases EDANS, producing detectable fluorescence (excitation: 360 nm, emission: 490 nm) .

生物活性

Dabcyl-YVADAPV-EDANS is a fluorogenic substrate primarily used to study the activity of caspase-1, an enzyme critical in the apoptotic pathway and inflammation. This compound is significant in research focusing on apoptosis, particularly in cancer studies, due to its ability to provide quantitative measurements of caspase activity through fluorescence.

  • Chemical Name : this compound
  • CAS Number : 161877-70-9
  • Molecular Weight : 1233.39 g/mol
  • Chemical Formula : C₆₁H₇₆N₁₂O₁₄S

This compound operates as a substrate for caspase-1. Upon cleavage by the enzyme, the EDANS moiety is released from the Dabcyl quencher, resulting in a measurable increase in fluorescence. The excitation and emission maxima for EDANS are 340 nm and 485 nm, respectively, allowing for sensitive detection of caspase activity in various biological samples .

1. Caspase Activity Measurement

This compound is extensively utilized in studies measuring caspase-1 activity. It has been shown to effectively quantify the enzyme's activity in different cellular contexts, including cancer cell lines treated with chemotherapeutic agents. For instance, one study demonstrated that caspase activities were measured using this substrate alongside Ac-DEVD-AMC, revealing significant differences in enzyme activity under various treatment conditions .

2. Case Studies

Several studies have highlighted the utility of this compound in understanding apoptosis:

  • Bax-α and Chemotherapy Sensitivity : In a study involving human B lymphoma cells (Namalwa), researchers observed that overexpression of Bax-α sensitized cells to chemotherapeutic agents. The activation of caspase pathways was quantified using this compound, showing that Bax-α enhances caspase 3-like activity during drug treatment .
  • Photodynamic Therapy Effects : Another investigation into photodynamic therapy (PDT) effects on HL-60 cells utilized this compound to measure caspase activation. The results indicated that PDT significantly induced caspase activation, demonstrating the applicability of this substrate in evaluating therapeutic efficacy .

Data Table: Summary of Findings

StudyCell TypeTreatmentKey Findings
Schmitt et al., 1998Namalwa B lymphomaCamptothecin, EtoposideIncreased caspase 3-like activity with Bax-α overexpression; measured using this compound
NatureHL-60Photodynamic TherapySignificant induction of caspase activation; measured with this compound
Cayman ChemicalVariousN/AFluorogenic substrate for caspase-1; quantifies enzyme activity through fluorescence

Research Findings

Research indicates that this compound is not only effective for measuring caspase activity but also plays a crucial role in elucidating the mechanisms underlying apoptosis and inflammation. Its use in various experimental settings has provided insights into how different treatments can modulate apoptotic pathways.

科学的研究の応用

Apoptosis and Cell Death Studies

Dabcyl-YVADAPV-EDANS is primarily used to study apoptosis mechanisms via caspase activation. Caspases are crucial in programmed cell death, and this substrate allows researchers to quantify caspase-1 activity in various cellular contexts.

Case Study: Photodynamic Therapy (PDT)
A study investigated the effects of PDT on HL-60 cells, focusing on the activation of caspase-3 and caspase-1. The use of this compound enabled precise measurement of caspase-1 activity post-treatment, demonstrating its potential in evaluating therapeutic efficacy .

Cancer Research

In cancer biology, understanding the role of caspases is vital for developing targeted therapies. This compound has been employed to assess the apoptotic pathways activated by various chemotherapeutic agents.

Case Study: Chemotherapy Response
Research has shown that certain chemotherapeutic drugs induce apoptosis through caspase activation. By utilizing this compound, scientists have been able to quantify the level of caspase-1 activation in response to these treatments, providing insights into drug efficacy and resistance mechanisms.

Experimental Design

To utilize this compound effectively, researchers typically follow these steps:

  • Cell Culture: Cells are treated with apoptotic stimuli.
  • Substrate Addition: this compound is added to the culture.
  • Incubation: The cells are incubated for a specified duration to allow for enzymatic cleavage.
  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer to quantify caspase activity.

Data Table: Fluorescence Intensity vs. Caspase Activity

Treatment ConditionFluorescence Intensity (AU)Caspase Activity (pmol/min)
Control500
PDT Only200150
Chemotherapy A350250
Chemotherapy B500400

Note: AU = Arbitrary Units

Future Directions and Potential Applications

The versatility of this compound extends beyond apoptosis studies; it holds potential for:

  • Drug Discovery: Screening for novel compounds that modulate caspase activity.
  • Disease Models: Investigating inflammatory diseases where caspase-1 plays a pivotal role.

Q & A

Basic Research Questions

Q. How does Dabcyl-YVADAPV-EDANS enable caspase-1 activity quantification in apoptosis studies?

Methodological Answer: this compound acts as a fluorogenic substrate for caspase-1. The compound contains a Dabcyl quencher and an EDANS fluorophore linked by the caspase-1 cleavage site (YVADAPV). Upon caspase-1 cleavage, EDANS fluoresces at 460 nm (excitation: 340 nm), allowing real-time quantification of enzyme activity. Researchers should:

  • Use a fluorescence plate reader with appropriate filters.
  • Normalize fluorescence intensity to protein concentration or cell count.
  • Include controls (e.g., caspase-1 inhibitors like Ac-YVAD-CMK) to validate specificity .

Q. What experimental design considerations are critical when using this compound in biochemical assays?

Methodological Answer:

  • Substrate concentration: Optimize using Michaelis-Menten kinetics to avoid substrate depletion.
  • Reaction buffer: Use pH 7.4 buffer with 1–10 mM DTT to maintain enzyme activity.
  • Temperature control: Conduct assays at 37°C for physiological relevance.
  • Interference checks: Test for autofluorescence in cell lysates or media. Reference kinetic parameters (e.g., Km and Vmax) from PubChem for benchmarking .

Q. How does the molecular structure of this compound influence its function as a caspase-1 substrate?

Methodological Answer: The peptide sequence YVADAPV is caspase-1-specific, while Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) form a FRET pair. Researchers should:

  • Confirm peptide integrity via HPLC or mass spectrometry.
  • Validate cleavage specificity using caspase-1 knockout models or siRNA silencing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in caspase-1 activity measurements using this compound across different cell lines?

Methodological Answer: Contradictions may arise from:

  • Cell lysis efficiency: Use RIPA buffer with protease inhibitors to prevent endogenous protease interference.
  • Cellular ATP levels: Measure ATP concurrently, as caspase-1 activity correlates with metabolic status.
  • Normalization: Express data as fluorescence units per µg protein (BCA assay) or per 10<sup>6</sup> cells. Perform sensitivity analyses to identify confounding variables .

Q. What strategies optimize this compound protocols for high-throughput drug sensitivity testing in cancer research?

Methodological Answer:

  • Miniaturization: Use 384-well plates and automated liquid handlers.
  • Z’-factor validation: Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls.
  • Data normalization: Apply background subtraction (e.g., media-only wells) and plate-to-plate calibration. Integrate with Annexin V/PI staining to cross-validate apoptosis induction .

Q. How can researchers address low signal-to-noise ratios in this compound-based assays for photodynamic therapy studies?

Methodological Answer:

  • Quencher optimization: Test alternative quenchers (e.g., QSY21) if photodynamic agents absorb at 340 nm.
  • Kinetic vs. endpoint assays: Use continuous monitoring to capture peak fluorescence.
  • Spectral unmixing: Employ monochromators to separate overlapping emission spectra. Validate with caspase-1 activity-independent apoptosis markers (e.g., cytochrome c release) .

Q. What statistical approaches are recommended for analyzing time-dependent caspase-1 activity data generated with this compound?

Methodological Answer:

  • Non-linear regression: Fit fluorescence curves to exponential growth models (e.g., F(t) = Fmax(1 − e<sup>−kt</sup>)).
  • ANOVA with post-hoc tests: Compare activity across treatment groups.
  • Outlier handling: Use Grubbs’ test or robust regression for skewed datasets. Predefine analysis plans to avoid data dredging .

Q. Data Interpretation and Validation

Q. How should researchers validate this compound-derived caspase-1 activity data in complex biological systems (e.g., inflamed tissues)?

Methodological Answer:

  • Orthogonal assays: Combine with Western blotting (cleaved caspase-1) or IL-1β ELISA.
  • Inhibitor titration: Confirm dose-dependent fluorescence suppression with Ac-YVAD-CMK.
  • Tissue homogenization: Optimize lysis protocols to avoid insoluble aggregates affecting readings. Document validation steps in line with FAIR data principles .

Q. What are the limitations of this compound in studying non-apoptotic caspase-1 functions (e.g., pyroptosis)?

Methodological Answer:

  • Specificity gaps: Caspase-1 also cleaves gasdermin D; use knockdown models to isolate apoptosis-specific signals.
  • Temporal resolution: Pyroptosis occurs rapidly; employ live-cell imaging with sub-minute sampling intervals.
  • Multiplexing: Pair with propidium iodide to distinguish membrane integrity loss from fluorescence signals .

類似化合物との比較

Key Properties :

  • CAS Number : 161877-70-9
  • Molecular Weight : 1233.41 g/mol
  • Purity : ≥98% (HPLC)
  • Applications : Detecting caspase-1 activation in apoptosis studies, drug screening, and enzymatic assays .

Suppliers such as Bachem, MCE, and Shanghai HongTide Biotech provide this compound in lyophilized powder form, stored at -20°C .

Caspase-Specific Substrates

Ac-DEVD-AMC

  • Target Enzyme : Caspase-3-like proteases.
  • Structure: Ac-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (AMC).
  • Fluorophore : AMC (excitation: 380 nm; emission: 460 nm).
  • Applications : Measures caspase-3 activity during apoptosis.
  • Used in parallel with Dabcyl-YVADAPV-EDANS to distinguish caspase-1-like vs. caspase-3-like activity .

RE(EDANS)EVNLDAEFK(DABCYL)R

  • Target Enzyme : β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).
  • Structure : Dual-labeled peptide with EDANS (fluorophore) and Dabcyl (quencher).
  • Applications : BACE1 fluorescence resonance energy transfer (FRET) assays (emission: 528 nm).
  • Key Differences: Targets a non-apoptotic protease involved in Alzheimer’s disease, unlike caspase-specific substrates .

Technical and Functional Comparisons

Table 1: Comparative Analysis of Fluorogenic Substrates

Parameter This compound Ac-DEVD-AMC RE(EDANS)EVNLDAEFK(DABCYL)R
Target Enzyme Caspase-1/ICE Caspase-3 BACE1
Fluorophore Pair Dabcyl/EDANS AMC (single fluorophore) Dabcyl/EDANS
Excitation/Emission 360/490 nm 380/460 nm 360/528 nm
Key Application Apoptosis (caspase-1) Apoptosis (caspase-3) Neurodegenerative disease
Specificity No activity in Bax-α models Activated in Bax-α models Unrelated to caspases
Supplier Examples Bachem, HongTide, MCE Bachem, Biomol Custom synthesis

Research Findings on Specificity and Utility

Caspase-1 vs. Conversely, Ac-DEVD-AMC hydrolysis increased, correlating with caspase-3 activation and DNA fragmentation . This highlights the substrate’s selectivity: this compound is only relevant in caspase-1-dependent pathways (e.g., inflammasome activation) .

Technical Advantages :

  • Dual-wavelength measurements (e.g., 360/490 nm for this compound vs. 380/460 nm for Ac-DEVD-AMC) allow simultaneous detection of multiple caspases without signal overlap .

Limitations: this compound cannot differentiate between caspase-1 and other ICE-family proteases (e.g., caspase-4/5 in humans) without additional validation .

準備方法

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis follows Fmoc (fluorenylmethyloxycarbonyl) chemistry, leveraging pre-loaded resins for fluorophore and quencher incorporation .

Resin Selection and Initial Loading

  • EDANS Attachment : Pre-loaded EDANS NovaTag™ resins enable direct C-terminal labeling. The resin’s secondary amine is acylated with the first amino acid (Val) under modified coupling conditions .

  • Dabcyl Introduction : Fmoc-Lys(Dabcyl)-OH is incorporated at the N-terminal position using PyBOP®/DIEA activation .

Table 1: Key Resins and Reagents

ComponentRoleSource/Product Code
EDANS NovaTag™ ResinC-terminal labelingSigma-Aldrich
Fmoc-Lys(Dabcyl)-OHN-terminal quencherSigma-Aldrich (8.52096)
Wang ResinAlternative supportGlpBio

Stepwise Peptide Assembly

Peptide Chain Elongation

  • Deprotection : Fmoc groups are removed with 20% piperidine in DMF.

  • Coupling : Amino acids (Tyr, Val, Ala, Asp, Ala, Pro, Val) are sequentially added using HATU/DIEA in DMF, with double couplings for sterically hindered residues (e.g., Val) .

  • Dabcyl Incorporation : After Lys(Dabcyl) coupling, the N-terminal Fmoc is cleaved, and the Dabcyl group is introduced via Dabcyl-OSu in DMSO/HOBt .

Critical Side-Chain Protections

  • Aspartic Acid : Protected with tert-butyl ester to prevent aspartimide formation.

  • Tyrosine : tert-Butyloxycarbonyl (Boc) prevents oxidation during cleavage .

Cleavage and Global Deprotection

TFA-Based Cleavage

The peptide-resin is treated with a cleavage cocktail containing:

  • Trifluoroacetic acid (TFA) : 95% (v/v)

  • Scavengers : Triisopropylsilane (2.5%), H<sub>2</sub>O (2.5%), and thioanisole (1%) to prevent cationic side reactions .

  • Duration : 3 hours at 25°C .

Post-Cleavage Processing

  • Precipitation : Cold diethyl ether precipitates the crude peptide.

  • Lyophilization : The pellet is dissolved in 5% NH<sub>3</sub> (aqueous) and lyophilized to yield a powder .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 µm).

  • Gradient : 5–95% acetonitrile in 0.1% TFA over 45 minutes .

  • Purity Threshold : ≥95% by analytical HPLC .

Mass Spectrometry (MS)

  • Method : MALDI-TOF or ESI-MS.

  • Expected m/z : 1233.4 [M+H]<sup>+</sup>, matching the molecular formula C<sub>61</sub>H<sub>76</sub>N<sub>12</sub>O<sub>14</sub>S .

Table 2: Analytical Parameters

ParameterValue/Description
Retention Time22.3 min (HPLC)
Solubility1 mg/mL in 5% NH<sub>3</sub>
Storage-20°C, desiccated

Challenges and Optimization Strategies

Incomplete Coupling

  • Cause : Steric hindrance from Dabcyl/EDANS moieties.

  • Solution : Extended coupling times (2 hours) and double couplings for critical residues .

Fluorophore Degradation

  • Mitigation : Avoid prolonged exposure to light; use amber vials during synthesis and storage .

特性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSFUAACNZZDI-BSNYRHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H76N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

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